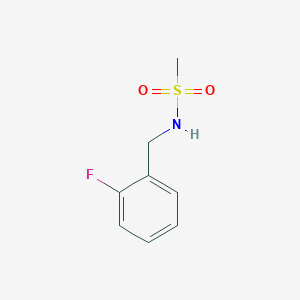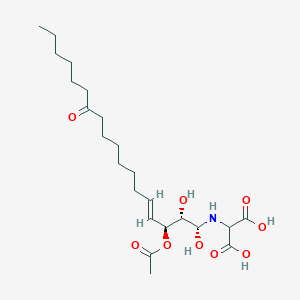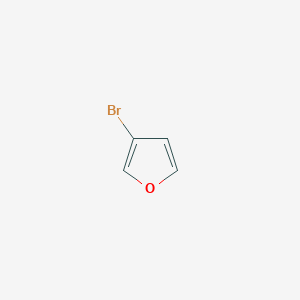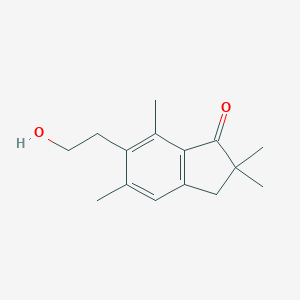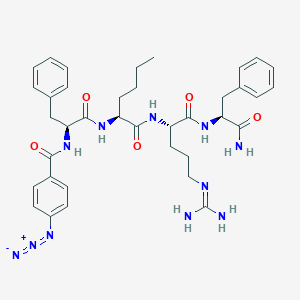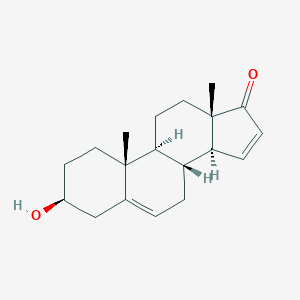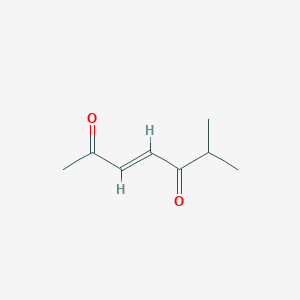
6-Methyl 3-heptene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl 3-heptene-2,5-dione (MHD) is a chemical compound that is commonly used in the flavor and fragrance industry. Its unique aroma and taste make it a popular ingredient in a variety of products such as baked goods, candies, and beverages. However, MHD has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mecanismo De Acción
6-Methyl 3-heptene-2,5-dione's mechanism of action is not yet fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 6-Methyl 3-heptene-2,5-dione may also inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
6-Methyl 3-heptene-2,5-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity. 6-Methyl 3-heptene-2,5-dione has also been found to have neuroprotective properties, which may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl 3-heptene-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Methyl 3-heptene-2,5-dione is also stable and has a long shelf life. However, 6-Methyl 3-heptene-2,5-dione does have some limitations. It can be difficult to work with due to its strong aroma and taste, which can interfere with other experiments. 6-Methyl 3-heptene-2,5-dione can also be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 6-Methyl 3-heptene-2,5-dione. One area of research is the potential use of 6-Methyl 3-heptene-2,5-dione as a natural food preservative. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antimicrobial properties, which may help to prevent the growth of harmful bacteria in food. Another area of research is the potential use of 6-Methyl 3-heptene-2,5-dione in the treatment of neurodegenerative diseases. Studies have shown that 6-Methyl 3-heptene-2,5-dione has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Finally, more research is needed to fully understand 6-Methyl 3-heptene-2,5-dione's mechanism of action and to identify other potential health benefits.
Métodos De Síntesis
6-Methyl 3-heptene-2,5-dione can be synthesized through several methods, including the reaction of 2,4-pentanedione with isobutylene in the presence of a strong acid catalyst. Another method involves the reaction of 3-methyl-2-butanone with acetaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
6-Methyl 3-heptene-2,5-dione has been the subject of scientific research due to its potential health benefits and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. 6-Methyl 3-heptene-2,5-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body and prevent chronic diseases such as arthritis and heart disease.
Propiedades
Número CAS |
156666-85-2 |
|---|---|
Nombre del producto |
6-Methyl 3-heptene-2,5-dione |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
Clave InChI |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)C(=O)/C=C/C(=O)C |
SMILES |
CC(C)C(=O)C=CC(=O)C |
SMILES canónico |
CC(C)C(=O)C=CC(=O)C |
Sinónimos |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



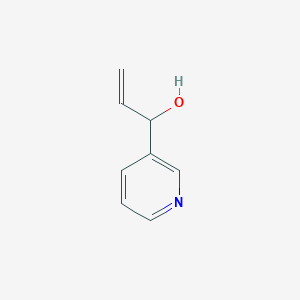
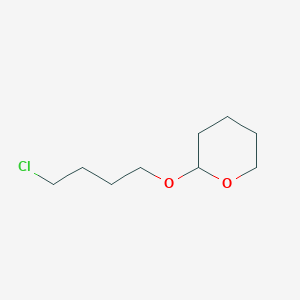
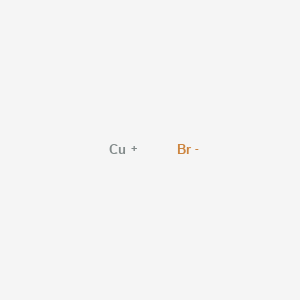
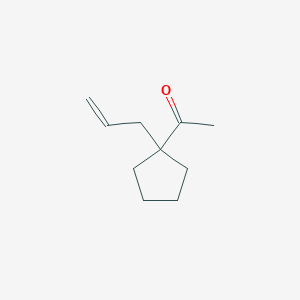
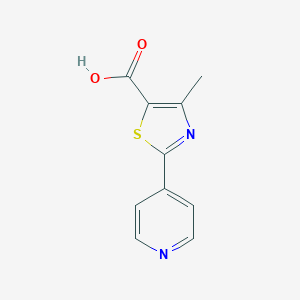

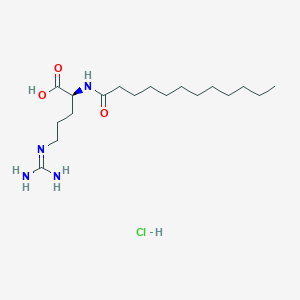
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
